molecular formula C13H8BrI2NO B342987 N-(4-bromophenyl)-2,5-diiodobenzamide

N-(4-bromophenyl)-2,5-diiodobenzamide

Cat. No.: B342987
M. Wt: 527.92 g/mol
InChI Key: FXOLWMGIIFMHJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromophenyl)-2,5-diiodobenzamide is a halogenated benzamide derivative characterized by a 2,5-diiodo-substituted benzoyl group attached to a 4-bromophenylamine moiety.

Properties

Molecular Formula

C13H8BrI2NO

Molecular Weight

527.92 g/mol

IUPAC Name

N-(4-bromophenyl)-2,5-diiodobenzamide

InChI

InChI=1S/C13H8BrI2NO/c14-8-1-4-10(5-2-8)17-13(18)11-7-9(15)3-6-12(11)16/h1-7H,(H,17,18)

InChI Key

FXOLWMGIIFMHJU-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1NC(=O)C2=C(C=CC(=C2)I)I)Br

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=C(C=CC(=C2)I)I)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs: Halogen-Substituted Benzamides and Related Derivatives

Halogenation significantly impacts molecular properties such as lipophilicity, metabolic stability, and binding affinity. Below is a comparison with key analogs:

Table 1: Comparison of Halogen-Substituted Aryl Compounds
Compound Name Substituents Target/Activity Key Data Reference
N-(4-bromophenyl)maleimide 4-Br phenyl, maleimide core MGL inhibition IC₅₀ = 4.37 μM
N-(4-iodophenyl)maleimide 4-I phenyl, maleimide core MGL inhibition IC₅₀ = 4.34 μM
N-(4-fluorophenyl)maleimide 4-F phenyl, maleimide core MGL inhibition IC₅₀ = 5.18 μM
N-(4-bromophenyl)-2,5-diiodobenzamide 2,5-I, 4-Br phenyl, benzamide N/A (hypothetical) N/A

Key Observations :

  • In maleimide derivatives, halogen size (F, Br, I) at the 4-position minimally affects inhibitory potency against monoacylglycerol lipase (MGL), suggesting electronic effects may dominate over steric factors in this context .
Table 2: Pyridazinone-Based Agonists with 4-Bromophenyl Groups
Compound (Simplified) Core Structure Biological Activity Reference
N-(4-Bromophenyl)-pyridazinone Pyridazinone, 3-methoxybenzyl Mixed FPR1/FPR2 agonist
N-(4-Bromophenyl)-pyridazinone Pyridazinone, 4-methoxybenzyl Selective FPR2 agonist

Key Observations :

  • The 4-bromophenyl group is a common feature in formyl peptide receptor (FPR) agonists, where substituents on the heterocyclic core (e.g., methoxybenzyl groups) dictate receptor specificity .
  • The benzamide scaffold in this compound may offer divergent binding profiles compared to pyridazinone-based agonists due to differences in hydrogen-bonding capacity and conformational flexibility.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.